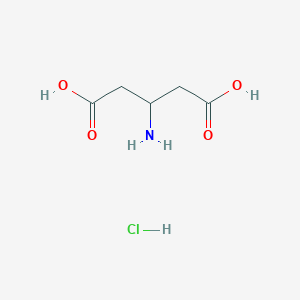

3-aminopentanedioic Acid Hydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-aminopentanedioic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4.ClH/c6-3(1-4(7)8)2-5(9)10;/h3H,1-2,6H2,(H,7,8)(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMFFEGXUHLLGHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CC(=O)O)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375808 | |

| Record name | 3-aminopentanedioic Acid Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

336182-10-6 | |

| Record name | Pentanedioic acid, 3-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=336182-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-aminopentanedioic Acid Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Aminopentanedioic Acid Hydrochloride: From Discovery to Modern Applications

This guide provides a comprehensive technical overview of 3-aminopentanedioic acid hydrochloride, also known as β-glutamic acid hydrochloride or 3-aminoglutaric acid hydrochloride. It traces the journey of this intriguing molecule from its natural discovery to its synthesis and evolving role in neuroscience research. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound's history, properties, and scientific applications.

Discovery and Natural Occurrence

The story of 3-aminopentanedioic acid begins in the mid-20th century with the exploration of marine natural products. In 1965, Japanese researchers T. Takemoto and T. Sai first isolated this novel β-amino acid from the red algae Chondria armata.[1] This discovery marked the entry of 3-aminopentanedioic acid into the scientific landscape, distinguishing it from its well-known α-isomer, glutamic acid.

| Key Discovery Milestone | |

| Compound | 3-Aminopentanedioic Acid |

| Natural Source | Chondria armata (Red Algae) |

| Year of Discovery | 1965 |

| Discoverers | T. Takemoto and T. Sai |

The Dawn of Chemical Synthesis

One of the most established methods for α-amino acid synthesis, the Strecker synthesis, discovered by Adolph Strecker, provides a plausible early approach for a β-amino acid analogue.[2] This method involves the reaction of an aldehyde with cyanide and ammonia, followed by hydrolysis.

A general synthetic approach to produce the hydrochloride salt involves reacting the amino acid with thionyl chloride in an alcohol solvent, a method commonly used for producing amino acid ester hydrochlorides.[3][4]

Below is a generalized workflow representing a plausible early synthetic route.

Caption: A plausible synthetic workflow for 3-aminopentanedioic acid and its hydrochloride salt.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[5] The hydrochloride form enhances its stability and solubility in aqueous solutions, making it suitable for various experimental applications.

| Property | Value |

| Molecular Formula | C5H10ClNO4 |

| Molecular Weight | 183.59 g/mol [6] |

| CAS Number | 336182-10-6[5] |

| Synonyms | β-Glutamic acid hydrochloride, 3-Aminoglutaric acid hydrochloride[5] |

| Melting Point | >222 °C (decomposition)[6] |

Evolving Understanding of Biological Significance

The structural similarity of 3-aminopentanedioic acid to L-glutamic acid, the primary excitatory neurotransmitter in the central nervous system, naturally led to investigations into its biological activity.[7][8] However, its β-amino acid structure confers unique properties that differentiate it from its α-amino acid counterpart.

A "Silent" False Neurotransmitter

A pivotal study in 2015 characterized 3-aminoglutarate as a "silent" false transmitter for glutamate neurons.[9] This research demonstrated that 3-aminoglutarate can be taken up by presynaptic terminals and packaged into synaptic vesicles, competing with glutamate.[9] Upon release, however, it does not significantly activate postsynaptic glutamate receptors, thus acting as a "silent" modulator of glutamatergic transmission.[9] This discovery opened new avenues for its use as a pharmacological tool to study the dynamics of vesicular glutamate transport and release.

Caption: Mechanism of 3-aminoglutarate as a "silent" false neurotransmitter.

Potential Therapeutic Applications

The ability of 3-aminoglutarate to suppress epileptiform activity has been demonstrated in various experimental models.[9] By reducing the amount of glutamate released at synapses, it can dampen excessive neuronal excitation, suggesting its potential as a therapeutic agent in conditions characterized by glutamatergic overactivity, such as epilepsy.[9]

Experimental Protocols

General Synthesis of this compound

The following is a generalized protocol for the synthesis of an amino acid hydrochloride, which can be adapted for 3-aminopentanedioic acid.

Materials:

-

3-Aminopentanedioic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Diethyl ether (anhydrous)

Procedure:

-

Suspend 3-aminopentanedioic acid in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride dropwise to the cooled suspension with vigorous stirring.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure to obtain a crude solid.

-

Wash the solid with anhydrous diethyl ether to remove any remaining impurities.

-

Dry the resulting white solid under vacuum to yield this compound.

Note: This is a generalized procedure and may require optimization for specific scales and desired purity. All manipulations should be performed in a well-ventilated fume hood, as thionyl chloride is corrosive and toxic.

In Vitro Electrophysiology Assay for False Transmitter Activity

Objective: To assess the effect of 3-aminopentanedioic acid on synaptic transmission in primary neuronal cultures.

Materials:

-

Primary neuronal culture (e.g., hippocampal or cortical neurons)

-

Patch-clamp electrophysiology setup

-

Artificial cerebrospinal fluid (aCSF)

-

This compound stock solution

-

Glutamate receptor antagonists (e.g., CNQX, AP5)

Procedure:

-

Prepare primary neuronal cultures on coverslips.

-

After a suitable period of in vitro maturation, transfer a coverslip to the recording chamber of the patch-clamp setup and perfuse with aCSF.

-

Establish a whole-cell patch-clamp recording from a neuron.

-

Record baseline spontaneous excitatory postsynaptic currents (sEPSCs).

-

Apply this compound to the bath at a known concentration and continue recording sEPSCs.

-

Observe for changes in the frequency and amplitude of sEPSCs. A decrease in sEPSC frequency would be consistent with a presynaptic mechanism of action, such as competition for vesicular filling.

-

Confirm that the recorded currents are glutamatergic by applying glutamate receptor antagonists at the end of the experiment, which should block the sEPSCs.

Conclusion and Future Directions

From its discovery in a marine alga to its characterization as a sophisticated modulator of synaptic transmission, this compound has proven to be a molecule of significant scientific interest. Its unique action as a "silent" false neurotransmitter provides a valuable tool for dissecting the complexities of glutamatergic signaling. Future research may focus on leveraging this mechanism for the development of novel therapeutic strategies for neurological disorders characterized by excessive glutamate release. Further exploration of its derivatives and their structure-activity relationships could unlock even more potent and selective modulators of synaptic function, paving the way for the next generation of neuropharmacological agents.

References

-

Takemoto, T., & Sai, T. (1965). [STUDIES ON THE CONSTITUENTS OF CHONDRIA ARMATA. VII. ISOLATION OF 3-AMINOGLUTARIC ACID]. Yakugaku Zasshi, 85, 33-37. [Link]

-

Wikipedia. (n.d.). Glutamic acid. Retrieved from [Link]

- Ganguly, S., et al. (2021). Glutamic Acid Production by Fermentation: A Comprehensive Review. BEPLS, 10(4), 25-36.

-

Sano, C. (2009). History of glutamate production. The American Journal of Clinical Nutrition, 90(3), 728S–732S. [Link]

-

Furuya, A., & Nakao, Y. (2001). Early History of the Breeding of Amino Acid-Producing Strains. In Microbial Production of L-Amino Acids (pp. 1-13). Springer. [Link]

-

Watkins, J. C. (2006). The glutamate story. British Journal of Pharmacology, 147(Suppl 1), S100-S108. [Link]

-

PubChem. (n.d.). 3-Aminopentanedioic acid. Retrieved from [Link]

-

Foster, D. J., et al. (2015). Effects of 3-aminoglutarate, a "silent" false transmitter for glutamate neurons, on synaptic transmission and epileptiform activity. Neuropharmacology, 97, 1-9. [Link]

-

Jeong, H. J., et al. (2022). Efficient Production of (R)-3-Aminobutyric Acid by Biotransformation of Recombinant E. coli. International Journal of Molecular Sciences, 23(19), 11889. [Link]

-

Hashimoto, K. (2018). Advances in D-Amino Acids in Neurological Research. International Journal of Molecular Sciences, 19(7), 2115. [Link]

-

Annals of Mechnikov's Institute. (2022). Pharmacological activity of amino acids and prospects for the creation of drugs based on them. Annals of Mechnikov's Institute, (4), 5-11. [Link]

-

Krustev, E., et al. (2017). When and why amino acids?. Journal of Physiology-Paris, 111(1-2), 1-10. [Link]

- Kappe, C. O. (2000). 100 years of the Biginelli dihydropyrimidine synthesis. Tetrahedron, 56(10), 1263-1287.

- Google Patents. (n.d.). Method for producing amino acid ester hydrochloride.

-

Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

-

Yunger, L. M., et al. (1984). Orally active and potent inhibitors of gamma-aminobutyric acid uptake. Journal of Medicinal Chemistry, 27(11), 1483-1487. [Link]

-

Bar-Or, D., et al. (2021). Derivatization of γ-Amino Butyric Acid Analogues for Their Determination in the Biological Samples and Pharmaceutical Preparations: A Comprehensive Review. Critical Reviews in Analytical Chemistry, 51(5), 444-460. [Link]

-

Teymoori, S., et al. (2019). Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism. Nutrients, 11(3), 524. [Link]

-

Chemistry LibreTexts. (2021). 3.6: Amines as Neurotransmitters. Retrieved from [Link]

Sources

- 1. Biological actions of beta-hydroxy-l-glutamic acid, a synthesized structural analogue of glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 3. echemi.com [echemi.com]

- 4. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]

- 5. beta-Glutamic Acid Hydrochloride | 336182-10-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Glutamic acid - Wikipedia [en.wikipedia.org]

- 8. Glutamic acid as anticancer agent: An overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of 3-aminoglutarate, a "silent" false transmitter for glutamate neurons, on synaptic transmission and epileptiform activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Role of L-Glutamic Acid in Neuroscience

A Note on Terminology: This guide focuses on L-glutamic acid , the primary excitatory neurotransmitter in the central nervous system (CNS). In neuroscience literature, L-glutamic acid is ubiquitously referred to as glutamate . The term "beta-glutamic acid" refers to an isomer with a different structure and does not hold the same significance in neurotransmission. While some synthetic analogs like beta-hydroxy-L-glutamic acid have been studied for their biological actions, they are distinct from the endogenous neurotransmitter.[1] This guide will use the standard term "glutamate" to refer to L-glutamic acid.

Introduction: The Ubiquitous Excitator

L-glutamic acid, or glutamate, is the most abundant amino acid and the principal excitatory neurotransmitter in the vertebrate nervous system.[2][3][4] It is a non-essential amino acid, meaning the body can synthesize it, and it plays a pivotal role in a vast array of CNS functions.[2] Up to 40% of all brain synapses are estimated to utilize glutamate, highlighting its central role in neural communication.[5] Beyond its function in fast synaptic transmission, glutamate is critically involved in synaptic plasticity—the cellular mechanism underlying learning and memory—as well as brain development, including neuronal migration and differentiation.[5][6] However, this essential molecule operates under a tight regulatory balance. Excessive activation of glutamate receptors leads to a phenomenon known as excitotoxicity, a pathological process implicated in neuronal death associated with stroke, and neurodegenerative diseases like Alzheimer's and Huntington's disease.[5][7] This guide provides a comprehensive overview of the synthesis, signaling, and multifaceted functions of glutamate, along with established methodologies for its study, tailored for researchers and drug development professionals.

I. The Glutamate-Glutamine Cycle: Synthesis, Release, and Reuptake

The brain's supply of glutamate is meticulously managed through local synthesis and recycling, as it cannot readily cross the blood-brain barrier.[8][9] This process, known as the glutamate-glutamine cycle, involves a close metabolic partnership between neurons and neighboring glial cells, particularly astrocytes.

Synthesis and Storage

Glutamate is primarily synthesized in the brain from glucose via the tricarboxylic acid (TCA) cycle, which produces the precursor α-ketoglutarate.[8] Through a transaminase reaction, α-ketoglutarate is converted to glutamate.[8] A significant portion of synaptic glutamate is also replenished from glutamine.[10]

Once synthesized, glutamate is packaged into synaptic vesicles by vesicular glutamate transporters (VGLUTs).[8][11] This process is crucial for concentrating glutamate for subsequent release into the synaptic cleft upon the arrival of a nerve impulse.[9][12]

Synaptic Release and Receptor Activation

A presynaptic action potential triggers the influx of calcium ions, leading to the fusion of glutamate-filled vesicles with the presynaptic membrane and the release of glutamate into the synaptic cleft.[12] Once in the synapse, glutamate diffuses across the cleft to bind with and activate postsynaptic glutamate receptors.[4]

Clearance and Recycling

Termination of the glutamate signal is critical to prevent over-excitation and excitotoxicity.[8] This is primarily achieved through rapid uptake of glutamate from the synaptic cleft by excitatory amino acid transporters (EAATs).[9][13] These transporters are located on both presynaptic terminals and, most importantly, on surrounding astrocytes.[8][13] Astrocytes express high levels of EAAT1 and EAAT2, which are responsible for the majority of glutamate uptake.[8][14]

Inside the astrocyte, the enzyme glutamine synthetase converts glutamate into glutamine.[9][10] Glutamine is then transported out of the astrocyte and taken up by presynaptic neurons.[10] Within the neuron, the enzyme glutaminase converts glutamine back into glutamate, completing the cycle and replenishing the neurotransmitter pool.[10][11]

Caption: The Glutamate-Glutamine Cycle between a neuron and an astrocyte.

II. Glutamate Receptors: Gatekeepers of Excitatory Neurotransmission

The diverse and complex actions of glutamate are mediated by a variety of receptor subtypes, which are broadly classified into two main families: ionotropic and metabotropic receptors.[15][16]

Ionotropic Glutamate Receptors (iGluRs)

These are ligand-gated ion channels that mediate fast excitatory neurotransmission.[15][17] When glutamate binds, the channel opens, allowing the influx of cations (primarily Na+ and Ca2+) and leading to depolarization of the postsynaptic membrane.[17] There are three main subtypes of iGluRs, named after their selective agonists:[15][16][17]

-

AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) Receptors: These receptors are responsible for the majority of fast excitatory synaptic transmission in the brain.[16][18] Their activation leads to a rapid influx of Na+ ions, causing a quick depolarization of the postsynaptic neuron.[18]

-

NMDA (N-methyl-D-aspartate) Receptors: NMDA receptors are unique in that their activation requires both glutamate binding and depolarization of the postsynaptic membrane to relieve a voltage-dependent magnesium (Mg2+) block in the channel pore.[18] They are highly permeable to Ca2+, which acts as a critical second messenger, triggering intracellular signaling cascades involved in synaptic plasticity.[7][18]

-

Kainate Receptors: These receptors are involved in both pre- and postsynaptic signaling and play a role in modulating neurotransmitter release and synaptic plasticity.[15][16]

Metabotropic Glutamate Receptors (mGluRs)

mGluRs are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission through slower, longer-lasting signaling cascades.[15][16] They are classified into three groups based on their sequence homology, pharmacology, and intracellular signaling mechanisms:[12][15]

-

Group I (mGluR1, mGluR5): Typically located postsynaptically, they are coupled to Gq proteins, leading to the activation of phospholipase C and subsequent increases in intracellular calcium.[12][18]

-

Group II (mGluR2, mGluR3): Primarily found on presynaptic terminals, their activation is coupled to Gi/Go proteins, which inhibits adenylyl cyclase and reduces neurotransmitter release.[15][17]

-

Group III (mGluR4, mGluR6-8): Also presynaptic and coupled to Gi/Go, they similarly act to inhibit neurotransmitter release.[15]

| Receptor Family | Subtypes | Mechanism of Action | Primary Function |

| Ionotropic (iGluR) | AMPA, NMDA, Kainate | Ligand-gated ion channels | Fast excitatory neurotransmission, synaptic plasticity |

| Metabotropic (mGluR) | Group I, II, III (mGluR1-8) | G-protein coupled receptors | Modulation of synaptic transmission and neuronal excitability |

III. The Dichotomy of Glutamate: Synaptic Plasticity vs. Excitotoxicity

The physiological and pathological roles of glutamate are two sides of the same coin, largely dependent on the concentration and duration of receptor activation, particularly NMDA receptors and the subsequent calcium influx.

Role in Synaptic Plasticity, Learning, and Memory

Glutamate is fundamental to synaptic plasticity, the ability of synapses to strengthen or weaken over time, which is widely considered the cellular basis for learning and memory.[4][19][6] Long-Term Potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons, is a classic example. The activation of NMDA receptors and the resulting calcium influx are critical for initiating the signaling cascades that lead to changes in synaptic strength, such as the insertion of more AMPA receptors into the postsynaptic membrane.[20]

Excitotoxicity: The Dark Side of Glutamate

While essential for normal brain function, excessive or prolonged stimulation of glutamate receptors can trigger a cascade of neurotoxic events, a process termed excitotoxicity.[21][7][20] This can occur in pathological conditions such as ischemic stroke, where a lack of oxygen and glucose impairs the energy-dependent reuptake of glutamate, leading to its accumulation in the synaptic cleft.[20][22]

The overactivation of NMDA and AMPA receptors leads to a massive and sustained influx of Ca2+.[7][20] This calcium overload activates a host of detrimental intracellular enzymes, including proteases, phospholipases, and endonucleases, which degrade essential cellular components like the cytoskeleton, membranes, and DNA, ultimately leading to neuronal death.[21][7] This excitotoxic cell death is a common pathway in a variety of neurodegenerative disorders.[5][15]

Caption: The dual role of glutamate in synaptic plasticity and excitotoxicity.

IV. Methodologies for Studying Glutamatergic Systems

Investigating the complex role of glutamate in the CNS requires a diverse toolkit of experimental techniques. The choice of methodology depends on the specific research question, from measuring extracellular concentrations to characterizing receptor function at the single-channel level.

In Vivo Microdialysis for Measuring Extracellular Glutamate

Microdialysis is a powerful technique for sampling and measuring the concentration of neurotransmitters in the extracellular fluid of the living brain.[23][24]

Experimental Protocol: In Vivo Microdialysis

-

Probe Implantation: A microdialysis probe, which has a semipermeable membrane at its tip, is stereotaxically implanted into the brain region of interest in an anesthetized or freely moving animal.[24]

-

Perfusion: A physiological solution (artificial cerebrospinal fluid) is slowly perfused through the probe.[25]

-

Sample Collection: As the perfusate flows through the probe, extracellular molecules, including glutamate, diffuse across the membrane into the perfusate down their concentration gradient. The resulting solution, the dialysate, is collected at timed intervals.[26]

-

Analysis: The concentration of glutamate in the dialysate is quantified using highly sensitive analytical methods, most commonly high-performance liquid chromatography (HPLC) coupled with fluorescence detection or mass spectrometry.[25][26]

-

Data Interpretation: This technique allows for the real-time monitoring of changes in extracellular glutamate levels in response to pharmacological agents, behavioral tasks, or pathological insults.[27] For example, administering a glutamate uptake inhibitor like DL-threo-beta-hydroxyaspartate (THA) would be expected to increase the concentration of glutamate in the dialysate, confirming the activity of glutamate transporters in that brain region.[23]

Patch-Clamp Electrophysiology for Receptor Characterization

Whole-cell patch-clamp electrophysiology is the gold standard for studying the function of ion channels and receptors, including iGluRs, with high temporal and spatial resolution.[28][29]

Experimental Protocol: Whole-Cell Patch-Clamp Recording

-

Slice Preparation: The animal is euthanized, and the brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Thin brain slices (e.g., 300 µm) containing the region of interest are prepared using a vibratome.[29]

-

Recording Setup: A single slice is transferred to a recording chamber on a microscope stage and continuously perfused with oxygenated aCSF.

-

Patching a Neuron: A glass micropipette with a very fine tip (1-2 µm) filled with an internal solution is carefully guided to the surface of a neuron. Gentle suction is applied to form a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and chemical continuity between the pipette interior and the cell cytoplasm.[29]

-

Data Acquisition: In voltage-clamp mode, the membrane potential is held at a constant value (e.g., -70 mV), allowing for the direct measurement of currents flowing across the membrane, such as those through glutamate receptors.[30]

-

Isolating Receptor Currents: To study specific receptor subtypes, pharmacological agents are used. For example, to isolate NMDA receptor currents, AMPA and kainate receptors can be blocked with an antagonist like CNQX, and the experiment can be run in Mg2+-free aCSF to prevent the channel block. Currents can then be evoked by puffing on glutamate or a specific agonist like NMDA.[29]

V. Therapeutic Targeting of the Glutamatergic System

Given its central role in numerous neurological and psychiatric disorders, the glutamate system is a major focus for drug development.[19][31] Strategies include:

-

NMDA Receptor Antagonists: Drugs that block NMDA receptors can be neuroprotective by preventing excitotoxicity. For instance, memantine, a low-affinity NMDA receptor antagonist, is approved for the treatment of moderate-to-severe Alzheimer's disease.[15]

-

AMPA Receptor Modulators: "Ampakines" are positive allosteric modulators of AMPA receptors that enhance glutamatergic transmission and have been investigated for their potential to improve cognitive function.[5]

-

mGluR Modulators: Agonists and antagonists for various mGluR subtypes are in development for conditions ranging from schizophrenia and anxiety (targeting Group II/III receptors) to Fragile X syndrome (targeting mGluR5).[32]

-

Glutamate Transporter Modulators: Compounds that enhance the function of EAATs could be beneficial in conditions where excess extracellular glutamate is a problem.[14]

Conclusion

L-glutamic acid is far more than a simple excitatory neurotransmitter; it is a master regulator of CNS function, indispensable for everything from basic neuronal communication to the highest cognitive processes of learning and memory. Its synthesis, release, and reuptake are tightly controlled by the elegant interplay of the glutamate-glutamine cycle, and its diverse effects are orchestrated by a wide array of ionotropic and metabotropic receptors. The profound duality of glutamate—powering synaptic plasticity while also possessing the ability to induce excitotoxicity—places it at the heart of both brain health and disease. As research continues to unravel the complexities of the glutamatergic system, it will undoubtedly remain a critical and promising area for the development of novel therapeutics to treat a wide range of devastating neurological and psychiatric disorders.

References

- THE DIVERSE ROLES OF L-GLUTAMIC ACID IN BRAIN SIGNAL TRANSDUCTION. (n.d.). ACNP.

- The Essential Role of L-Glutamic Acid in Cellular Metabolism and Brain Function. (2025, December 28). NINGBO INNO PHARMCHEM CO.,LTD.

- Dong, X. X., Wang, Y., & Qin, Z. H. (2009). Molecular mechanisms of excitotoxicity and their relevance to pathogenesis of neurodegenerative diseases. Acta Pharmacologica Sinica, 30(4), 379–387.

- Excitotoxicity. (n.d.). In Wikipedia.

- Hearing, M. (2018). Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction. Neuromethods, 139, 233–255.

- Szerb, J. C. (1991). Microdialysis as a tool for in vivo investigation of glutamate transport capacity in rat brain. Journal of Neuroscience Methods, 38(1), 55–61.

- Understanding Glutamate Receptors: Classification, Function, and Implications in Neurological Disorders. (n.d.). Assay Genie.

- Glutamate receptor. (n.d.). In Wikipedia.

- Lada, M. W., Vickroy, T. W., & Kennedy, R. T. (1997). High Temporal Resolution Monitoring of Glutamate and Aspartate in Vivo Using Microdialysis On-Line with Capillary Electrophoresis with Laser-Induced Fluorescence Detection. Analytical Chemistry, 69(22), 4560–4565.

- Neurotransmitters: Glutamate Receptors and Signal Transduction. (n.d.). Colorado Pressbooks Network.

- In Vivo Determination of Glutamate Uptake by Brain Microdialysis. (n.d.).

- Glutamic acid. (n.d.). In Wikipedia.

- Herrera-Pérez, S., et al. (2018). Detection of Neuronal Glutamate in Brain Extracellular Space In Vivo Using Microdialysis and Metabolic Labeling with Glutamine. Analytical Chemistry, 90(18), 10839–10846.

- Hearing, M. (2018). Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. Neuromethods, 139, 233–255.

- Glutamic Acid: Synthesis, Pathways, Receptors, Uses And Conditions. (2024, March 26). PrepLadder.

- Corscadden, A., et al. (2021). Defects in Mouse Cortical Glutamate Uptake Can Be Unveiled In Vivo by a Two-in-One Quantitative Microdialysis. ACS Chemical Neuroscience, 12(24), 4648–4657.

- Glutamate Excitotoxicity and Ischemic Stroke. (2019, April 16). Boston University.

- Olney, J. W. (1993). Glutamate: its role in learning, memory, and the aging brain. Psychopharmacology, 111(4), 391–401.

- Glutamate Receptors. (n.d.). Pitt Medical Neuroscience.

- Glutamate Receptor Signaling. (n.d.). QIAGEN GeneGlobe.

- Verkhratsky, A., & Nedergaard, M. (2018). Ischemia-Triggered Glutamate Excitotoxicity From the Perspective of Glial Cells. Frontiers in Cellular Neuroscience, 12, 45.

- Latchaw, R. E., et al. (2003). Pictorial Review of Glutamate Excitotoxicity: Fundamental Concepts for Neuroimaging. American Journal of Neuroradiology, 24(8), 1509–1521.

- Albrecht, J., Sidoryk-Wegrzynowicz, M., & Zielinska, M. (2007). Glutamine in the central nervous system: function and dysfunction. Frontiers in Bioscience, 12, 332–343.

- Ishida, M., et al. (1994). Biological actions of beta-hydroxy-l-glutamic acid, a synthesized structural analogue of glutamic acid. General Pharmacology, 25(8), 1667–1673.

- Electrophysiological Investigation of Metabotropic Glutamate Receptor-Dependent Metaplasticity in the Hippocampus: Methods and Protocols. (2025, August 6). ResearchGate.

- Is anyone working with electrophysiology data of glutamate transporters? (2014, May 9). ResearchGate.

- Optimizing Synthesis: The Role of L-Glutamic Acid Hydrochloride as a Pharmaceutical Intermediate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Biochemistry, Glutamate. (2022, December 19). StatPearls.

- Glutamic Acid. (n.d.). Rupa Health.

- Glutamate: What It Is & Function. (2022, April 25). Cleveland Clinic.

- Glutamate (neurotransmitter). (n.d.). In Wikipedia.

- Pajarillo, E., et al. (2024). The role of glutamate and glutamine metabolism and related transporters in nerve cells. Journal of Cellular and Molecular Medicine, 28(4), e17904.

Sources

- 1. Biological actions of beta-hydroxy-l-glutamic acid, a synthesized structural analogue of glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glutamic acid - Wikipedia [en.wikipedia.org]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. Glutamate (neurotransmitter) - Wikipedia [en.wikipedia.org]

- 5. acnp.org [acnp.org]

- 6. Glutamate: its role in learning, memory, and the aging brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Excitotoxicity - Wikipedia [en.wikipedia.org]

- 8. prepladder.com [prepladder.com]

- 9. Biochemistry, Glutamate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Glutamine in the central nervous system: function and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Glutamic Acid | Rupa Health [rupahealth.com]

- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 13. Frontiers | Ischemia-Triggered Glutamate Excitotoxicity From the Perspective of Glial Cells [frontiersin.org]

- 14. The role of glutamate and glutamine metabolism and related transporters in nerve cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. assaygenie.com [assaygenie.com]

- 16. Glutamate receptor - Wikipedia [en.wikipedia.org]

- 17. Pitt Medical Neuroscience | Glutamate Receptors [pittmedneuro.com]

- 18. Neurotransmitters: Glutamate Receptors and Signal Transduction – On Becoming a Neuroscientist [colorado.pressbooks.pub]

- 19. nbinno.com [nbinno.com]

- 20. Glutamate Excitotoxicity and Ischemic Stroke » the nerve blog | Blog Archive | Boston University [sites.bu.edu]

- 21. Molecular mechanisms of excitotoxicity and their relevance to pathogenesis of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Pictorial Review of Glutamate Excitotoxicity: Fundamental Concepts for Neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Microdialysis as a tool for in vivo investigation of glutamate transport capacity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. In Vivo Determination of Glutamate Uptake by Brain Microdialysis | Springer Nature Experiments [experiments.springernature.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Detection of Neuronal Glutamate in Brain Extracellular Space In Vivo Using Microdialysis and Metabolic Labeling with Glutamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. nbinno.com [nbinno.com]

- 32. researchgate.net [researchgate.net]

3-Aminoglutaric Acid: A Technical Guide on its Role as a Non-Proteinogenic Amino Acid and Pharmacological Tool

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

This technical guide provides an in-depth examination of 3-aminoglutaric acid (3-AG), a non-proteinogenic amino acid that has emerged as a critical pharmacological tool in neuroscience. Contrary to being a constituent of proteins, 3-AG functions as a potent and highly specific modulator of the glutamatergic system. Its primary mechanism involves acting as a "silent" false neurotransmitter. 3-AG is actively taken up by plasma membrane and vesicular glutamate transporters, where it competitively inhibits the loading of endogenous L-glutamate into synaptic vesicles. This action effectively reduces the quantal size of glutamate release without directly activating postsynaptic glutamate receptors. This guide will detail the biochemical properties of 3-AG, its precise mechanism of action within the glutamatergic synapse, established protocols for its synthesis and analysis, and its current applications as a research tool for investigating synaptic transmission and its therapeutic potential in disorders characterized by glutamate excitotoxicity, such as epilepsy.

Introduction to 3-Aminoglutaric Acid (3-AG)

Biochemical Profile and Classification

3-Aminoglutaric acid is a dicarboxylic amino acid and a structural analog of the principal excitatory neurotransmitter, L-glutamic acid. It is crucial to establish from the outset that 3-AG is not a "non-essential amino acid" in the traditional sense, as it is not one of the 20 proteinogenic amino acids encoded by the standard genetic code. Instead, its significance is rooted in its pharmacological activity as a non-proteinogenic amino acid.

The body can synthesize non-essential amino acids, meaning they are not required in the diet. However, 3-AG is not endogenously produced for metabolic pathways like protein synthesis. Its utility is as an exogenous compound for scientific investigation.

Table 1: Comparison of Physicochemical Properties: 3-Aminoglutaric Acid vs. L-Glutamic Acid

| Property | 3-Aminoglutaric Acid (3-AG) | L-Glutamic Acid |

| Molecular Formula | C₅H₉NO₄ | C₅H₉NO₄ |

| Molar Mass | 147.13 g/mol | 147.13 g/mol |

| Structure | ||

| IUPAC Name | 3-Aminopentanedioic acid | (2S)-2-Aminopentanedioic acid |

| Key Difference | The amino group is on the β-carbon (C3). | The amino group is on the α-carbon (C2). |

| Primary Role | Pharmacological Tool / False Neurotransmitter | Excitatory Neurotransmitter / Protein Building Block |

Rationale for Use: The Glutamate Analog Advantage

The value of 3-AG lies in its structural mimicry of L-glutamate. This allows it to interact with the cellular machinery responsible for glutamate transport while possessing distinct functional consequences at the synapse. Specifically, it exploits the transport systems without completing the signaling cascade, providing a unique method to de-couple vesicular loading from postsynaptic activation.

Mechanism of Action in Glutamatergic Neurotransmission

The central thesis of 3-AG's utility is its function as a "silent" false transmitter. This mechanism is predicated on a two-part interaction with the glutamatergic synapse: high-affinity transport followed by low-affinity receptor binding.

High-Affinity Substrate for Glutamate Transporters

To exert its effect, 3-AG must first enter the presynaptic neuron and subsequently be packaged into synaptic vesicles. It accomplishes this by acting as a high-affinity substrate for two key classes of transporters:

-

Plasma Membrane Excitatory Amino Acid Transporters (EAATs) : These transporters are responsible for clearing glutamate from the synaptic cleft into neurons and glial cells. 3-AG is recognized and transported by EAATs, allowing it to accumulate in the neuronal cytoplasm.[1] All EAAT subtypes can uptake L-glutamate and L-aspartate.[2][3] EAAT3, in particular, is expressed in neurons throughout the brain.[2][4][5]

-

Vesicular Glutamate Transporters (VGLUTs) : Once inside the neuron, 3-AG competes with endogenous L-glutamate for transport into synaptic vesicles via VGLUTs.[1] There are three known isoforms of VGLUTs (VGLUT1-3).[6][7][8] This competition is the critical step in its mechanism; by occupying space within vesicles, 3-AG reduces the amount of glutamate packaged per vesicle, thereby decreasing the quantal size of subsequent release events.[1]

The "Silent" Nature: Low Affinity for Postsynaptic Receptors

Despite being packaged and released like a neurotransmitter, 3-AG is considered "silent" because it has a very low affinity for both ionotropic (NMDA, AMPA, Kainate) and metabotropic (mGluR) glutamate receptors.[1] This is the key distinction from L-glutamate. While L-glutamate binds these receptors to propagate an excitatory signal, 3-AG is released into the synaptic cleft and fails to elicit a significant postsynaptic response.[1]

The net effect is a reduction in glutamate-mediated synaptic transmission, not through receptor antagonism, but by diminishing the presynaptic supply of the authentic transmitter.[2] This makes 3-AG an invaluable tool for studying the consequences of reduced glutamate release without the confounding effects of receptor blockade.[1][2]

Synthesis and Production Protocols

The availability of high-purity 3-AG is essential for reproducible experimental outcomes. While numerous strategies exist for synthesizing amino acids, this section outlines a representative chemoenzymatic approach, valued for its potential for high enantiomeric purity.[9][10]

Experimental Protocol: Chemoenzymatic Synthesis of (S)-3-Aminobutanoic Acid (A Representative Analog)

This protocol is adapted from established methods for synthesizing chiral β-amino acids and serves as a template.[10] The synthesis of 3-aminoglutaric acid would follow similar principles, starting from appropriate precursors.

Rationale: This multi-step process is designed to control stereochemistry, a critical factor for biological activity. An initial chemical reaction creates a racemic mixture, which is then resolved using a highly selective enzyme, followed by deprotection to yield the final product.

Step-by-Step Methodology:

-

Aza-Michael Addition:

-

Objective: To form the carbon backbone of the amino acid.

-

Procedure: React a prochiral α,β-unsaturated ester (e.g., crotonate derivative) with a nitrogen source (e.g., benzylamine) in a suitable solvent.

-

Control: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. The result is a racemic N-protected β-amino ester.

-

-

Enzymatic Kinetic Resolution:

-

Objective: To selectively isolate one enantiomer.

-

Procedure: Employ a lipase, such as Candida antarctica lipase B (CALB), to catalyze the aminolysis of one enantiomer of the N-protected β-amino ester. This is often performed in a solvent-free system to enhance efficiency and reduce waste.

-

Self-Validation: The enzyme's high stereospecificity ensures that only one enantiomer reacts, allowing for the separation of the reacted and unreacted forms in the subsequent step. The enantiomeric excess (% ee) can be confirmed via chiral HPLC.

-

-

Hydrolysis and Deprotection:

-

Objective: To remove protecting groups and yield the final amino acid.

-

Procedure: The resolved ester is first hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. Subsequently, the N-benzyl group is removed via catalytic hydrogenation (e.g., using H₂ gas and a Palladium on carbon catalyst).

-

Purification: The final product, 3-aminoglutaric acid, is isolated and purified, typically by crystallization or chromatography.

-

Analytical Methodologies for Detection and Quantification

Accurate quantification of 3-AG in biological matrices (e.g., brain tissue homogenates, microdialysates) is paramount for pharmacokinetic and pharmacodynamic studies. Due to their polar nature and lack of a strong chromophore, amino acids typically require derivatization prior to analysis by HPLC or GC.[11][12][13]

Comparison of Key Analytical Techniques

The choice of method depends on the required sensitivity, selectivity, and available instrumentation.[11] LC-MS/MS is often the gold standard due to its superior sensitivity and specificity.[14]

Table 2: Comparison of Analytical Methods for Amino Acid Quantification

| Parameter | LC-MS/MS | GC-MS | HPLC with UV/Fluorescence |

| Principle | Separation by liquid chromatography, detection by mass spectrometry. | Separation of volatile derivatives by gas chromatography, detection by mass spectrometry. | Separation by liquid chromatography, detection of derivatized analyte by UV or fluorescence. |

| Sensitivity | Very High (fmol to pmol) | High (pmol) | Moderate to High (pmol to nmol) |

| Selectivity | Very High | High | Moderate (potential for interference) |

| Derivatization | Often not required, but can enhance ionization. | Mandatory (to create volatile analytes). | Mandatory (to add a chromophore/fluorophore). |

| Throughput | High (methods as short as 3 minutes reported).[14] | Moderate | Low to Moderate |

| Reference | [11][12][14] | [11][12] | [11][12][15] |

Experimental Protocol: HPLC with Pre-Column Derivatization

Rationale: This method provides a robust and widely accessible technique for quantifying amino acids. Pre-column derivatization with an agent like o-phthalaldehyde (OPA) attaches a fluorescent tag to the primary amine of 3-AG, allowing for highly sensitive detection.[11]

Step-by-Step Methodology:

-

Sample Preparation:

-

Homogenize tissue samples or collect bio-fluid (e.g., plasma, microdialysate).

-

Perform protein precipitation by adding a solvent like acetonitrile or methanol, followed by centrifugation to pellet proteins.

-

Collect the supernatant containing the amino acids.

-

-

Derivatization:

-

To an aliquot of the supernatant, add the derivatizing agent (e.g., OPA mixed with a thiol like 2-mercaptoethanol) in a borate buffer (alkaline pH).

-

Allow the reaction to proceed for a short, controlled time (typically 1-2 minutes) at room temperature. The OPA reagent reacts with the primary amine of 3-AG to form a fluorescent isoindole derivative.

-

Causality Note: The reaction is quenched by acidification or immediate injection onto the HPLC system. The timing is critical as the derivatives can be unstable.

-

-

HPLC Separation:

-

Column: Use a reversed-phase C18 column.

-

Mobile Phase: Employ a gradient elution using two solvents: (A) an aqueous buffer (e.g., sodium phosphate with an ion-pairing agent) and (B) an organic solvent (e.g., acetonitrile/methanol).

-

Rationale: The gradient starts with a high percentage of aqueous buffer to retain the polar derivatized amino acid and gradually increases the organic content to elute it from the column.

-

-

Detection and Quantification:

-

Set the fluorescence detector to the appropriate excitation and emission wavelengths for the OPA derivative.

-

Identify the 3-AG peak based on its retention time, as determined by running an authenticated standard.

-

Quantify the concentration by integrating the peak area and comparing it to a standard curve prepared with known concentrations of 3-AG.

-

Applications in Research and Drug Development

The unique mechanism of 3-AG makes it a powerful tool for dissecting the complexities of glutamatergic signaling and a potential starting point for therapeutic development.

Pharmacological Research Tool

-

Probing Vesicular Filling: 3-AG allows researchers to study the dynamics of VGLUTs and the mechanisms governing the vesicular storage of glutamate, independent of postsynaptic effects.[1][2]

-

Investigating Synaptic Plasticity: By selectively reducing quantal size, 3-AG can be used to explore how presynaptic glutamate release influences forms of synaptic plasticity like long-term potentiation (LTP) and long-term depression (LTD).

-

Modeling Pathophysiological States: It can be used to mimic conditions of reduced glutamate transmission to study their impact on neural circuit function.

Therapeutic Potential

The ability of 3-AG to suppress glutamate-mediated neurotransmission and epileptiform activity in preclinical models highlights its potential therapeutic value.[2] Conditions where the glutamate system is pathologically overactive are prime targets for investigation.[2]

-

Epilepsy: By reducing excessive glutamate release that drives seizures, compounds based on the 3-AG scaffold could offer a novel anticonvulsant strategy.[2]

-

Neuropathic Pain: Glutamate excitotoxicity is a known contributor to central sensitization in chronic pain states.

-

Neurodegenerative Diseases: Modulating glutamate release could be a strategy to mitigate excitotoxic cell death observed in diseases like amyotrophic lateral sclerosis (ALS) or Huntington's disease.

Conclusion and Future Directions

3-Aminoglutaric acid is a specialized, non-proteinogenic amino acid that serves as a highly specific pharmacological tool for the study of glutamatergic neurotransmission. Its elegant mechanism as a "silent" false transmitter—competing for vesicular transport but failing to activate postsynaptic receptors—provides a unique avenue for investigating the presynaptic regulation of glutamate release. While its direct clinical use is not established, its proven efficacy in suppressing hyperexcitability in preclinical models makes it a valuable lead compound. Future research should focus on developing analogs with improved pharmacokinetic profiles and exploring their therapeutic efficacy in a wider range of neurological and psychiatric disorders underpinned by glutamatergic dysfunction.

References

- Wu, Y., Wang, W., Diez-Sampedro, A., & Richerson, G. B. (2015). Effects of 3-aminoglutarate, a "silent" false transmitter for glutamate neurons, on synaptic transmission and epileptiform activity. Neuropharmacology, 97, 1-9.

- Foster, D. J., Wang, W., Wu, Y., & Richerson, G. B. (2015). 3-Aminoglutarate is a "silent" false transmitter for glutamate neurons. Neuropharmacology, 97, 10-17.

-

Nemkov, T., D'Alessandro, A., & Hansen, K. C. (2015). Three-minute method for amino acid analysis by UHPLC and high-resolution quadrupole orbitrap mass spectrometry. Amino Acids, 47(10), 2345–2357. [Link]

- BenchChem. (2025).

-

Arriza, J. L., Fairman, W. A., Wadiche, J. I., Murdoch, G. H., Kavanaugh, M. P., & Amara, S. G. (1994). Functional comparisons of three glutamate transporter subtypes cloned from human motor cortex. The Journal of neuroscience : the official journal of the Society for Neuroscience, 14(9), 5559–5569. [Link]

-

Xu, W., Zhong, C., Zou, C., Wang, B., & Zhang, N. (2020). Analytical methods for amino acid determination in organisms. Amino acids, 52(8), 1071–1088. [Link]

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Synthesis and Applications of (S)-3-Aminobutyric Acid.

- Hofmann, K., & Gotor-Fernández, V. (2015). Towards a greener synthesis of (S)-3-aminobutanoic acid: process development and environmental assessment. Green Chemistry, 17(7), 3983-3990.

-

Watts, S. D., & Amara, S. G. (2015). The Importance of the Excitatory Amino Acid Transporter 3 (EAAT3). Neurochemical research, 40(3), 473–484. [Link]

-

Cheng, X., Zhang, Y., & Zhou, Z. (2022). Structural basis of excitatory amino acid transporter 3 substrate recognition. Proceedings of the National Academy of Sciences of the United States of America, 119(18), e2122776119. [Link]

-

Gras, C., Herzog, E., Bellenchi, G. C., Bernard, V., Ravassard, P., Pohl, M., ... & El Mestikawy, S. (2003). A third vesicular glutamate transporter expressed by cholinergic and serotoninergic neurons. The Journal of neuroscience : the official journal of the Society for Neuroscience, 23(18), 7082–7090. [Link]

-

Fremeau, R. T., Jr, Troyer, M. D., Pahner, I., Nygaard, G. O., Tran, C. H., Reimer, R. J., ... & Edwards, R. H. (2001). The identification of vesicular glutamate transporter 3 suggests novel modes of signaling by glutamate. Proceedings of the National Academy of Sciences of the United States of America, 98(21), 12268–12273. [Link]

-

Sótér, M., Zádor, F., Zádor, F., & Somogyi, J. (2013). Vesicular glutamate transporter-3 in the rodent brain: vesicular colocalization with vesicular γ-aminobutyric acid transporter. The Journal of comparative neurology, 521(13), 2996–3016. [Link]

- Ruiz, A., Flores, L., & Oscanoa, A. (2024). Validation of an Analytical Methodology for the Quantification of Amino Acids in the Fish Anisotremus scapularis "Chita". Revista de la Sociedad Química del Perú, 90(1), 25-38.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Structural basis of excitatory amino acid transporter 3 substrate recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural basis of excitatory amino acid transporter 3 substrate recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Functional comparisons of three glutamate transporter subtypes cloned from human motor cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Importance of the Excitatory Amino Acid Transporter 3 (EAAT3) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular cloning and functional characterization of human vesicular glutamate transporter 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The identification of vesicular glutamate transporter 3 suggests novel modes of signaling by glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vesicular glutamate transporter-3 in the rodent brain: vesicular colocalization with vesicular γ-aminobutyric acid transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. Towards a greener synthesis of (S)-3-aminobutanoic acid: process development and environmental assessment - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Analytical methods for amino acid determination in organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scielo.org.pe [scielo.org.pe]

A Technical Guide to the Natural Sources of 3-Aminopentanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

3-Aminopentanedioic acid, also known as β-glutamic acid, is a non-proteinogenic β-amino acid with emerging significance in various biological contexts. Unlike its well-studied α-isomer, L-glutamic acid, the natural occurrence and biosynthesis of 3-aminopentanedioic acid have remained comparatively obscure. This technical guide provides a comprehensive overview of the known natural sources of 3-aminopentanedioic acid, delving into the organisms that produce it, the elucidated biosynthetic pathways, and its physiological roles. Furthermore, this document offers detailed, field-proven methodologies for the extraction and quantification of this compound from biological matrices. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the exploration and utilization of 3-aminopentanedioic acid.

Introduction: The Understated Isomer - 3-Aminopentanedioic Acid

While the field of biochemistry has extensively cataloged the functions of α-amino acids, the roles of their β-isomers are an expanding frontier of scientific inquiry. 3-Aminopentanedioic acid, the β-isomer of the ubiquitous glutamic acid, is one such molecule of interest. Its structural variance from its α-counterpart, with the amino group attached to the β-carbon, imparts distinct chemical properties and biological activities.

This guide moves beyond a cursory mention of its existence to provide an in-depth exploration of its natural origins. Understanding where and how 3-aminopentanedioic acid is synthesized in nature is the first critical step for any research or development program focused on this intriguing molecule. Whether the goal is to harness its natural production, synthesize novel derivatives, or investigate its pharmacological potential, a thorough grounding in its natural sources is paramount.

Identified Natural Sources of 3-Aminopentanedioic Acid

Current scientific literature points to two primary domains of life as natural sources of 3-aminopentanedioic acid: marine algae and a range of microorganisms, particularly archaea and some bacteria.

Marine Algae: The Case of Chondria armata

One of the earliest and most cited natural sources of 3-aminopentanedioic acid is the red marine alga Chondria armata.[1][2][3] This organism has been a subject of interest for its rich and diverse secondary metabolite profile. While the presence of 3-aminopentanedioic acid in extracts of Chondria armata is documented, the precise biosynthetic pathway within this alga has yet to be fully elucidated.[4] Much of the recent research on this organism has focused on the biosynthesis of the neurotoxin domoic acid, for which L-glutamic acid is a known precursor.[5][6][7][8] The relationship, if any, between the biosynthesis of domoic acid and the presence of 3-aminopentanedioic acid in Chondria armata remains an area for future investigation.

Archaea and Bacteria: A Role in Osmoregulation

A significant and functionally relevant source of 3-aminopentanedioic acid is found in the microbial world, particularly among halophilic (salt-loving) archaea.[1][9] In these organisms, 3-aminopentanedioic acid, often referred to as β-glutamate, functions as a compatible solute or osmolyte.[9] Compatible solutes are small organic molecules that accumulate in the cytoplasm of cells in response to osmotic stress, helping to maintain cell turgor and protein stability without interfering with normal cellular processes.[1][3]

The presence of β-glutamate as an osmolyte has been identified in various methanogenic archaea, such as Methanococcus maripaludis.[9] Its accumulation allows these organisms to thrive in high-salinity environments. Some bacteria have also been found to produce β-glutamate, suggesting a more widespread role for this molecule in microbial stress response.[10]

The Biosynthetic Pathway: Unraveling the Synthesis of 3-Aminopentanedioic Acid

The enzymatic conversion of L-glutamic acid (α-glutamate) to 3-aminopentanedioic acid (β-glutamate) is the key to its natural synthesis. Recent research has identified a specific enzyme, glutamate 2,3-aminomutase , as the catalyst for this transformation.[2][9][10]

The Glutamate 2,3-Aminomutase Reaction

Glutamate 2,3-aminomutase belongs to the radical S-adenosylmethionine (SAM) superfamily of enzymes.[2][10] These enzymes utilize a [4Fe-4S] cluster to reductively cleave SAM, generating a highly reactive 5'-deoxyadenosyl radical. This radical initiates the catalytic cycle by abstracting a hydrogen atom from the substrate, leading to an intramolecular rearrangement.

In the case of glutamate 2,3-aminomutase, the enzyme catalyzes the transfer of the amino group from the α-carbon (C2) to the β-carbon (C3) of glutamic acid.[2][9] This isomerization reaction directly yields 3-aminopentanedioic acid. The enzyme has been characterized in organisms such as the bacterium Clostridioides difficile and the archaeon Methanococcus maripaludis.[2][9] The discovery of this enzyme provides a definitive biosynthetic route for β-glutamate in these microorganisms.[9]

Sources

- 1. Organic compatible solutes of halotolerant and halophilic microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glutamate 2,3-aminomutase - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. [STUDIES ON THE CONSTITUENTS OF CHONDRIA ARMATA. VII. ISOLATION OF 3-AMINOGLUTARIC ACID] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glutamic acid - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Isolation, characterization and exploring biotechnological potential of halophilic archaea from salterns of western India - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Glutamate 2,3-aminomutase: a new member of the radical SAM superfamily of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Unveiling a Key Modulator of Glutamatergic Systems

An In-Depth Technical Guide to 3-Aminopentanedioic Acid Hydrochloride for Advanced Research

To the dedicated researcher in neuroscience and drug development, the landscape of excitatory neurotransmission is both foundational and fraught with complexity. L-glutamic acid, the principal excitatory neurotransmitter in the mammalian central nervous system, orchestrates a vast array of physiological processes, from synaptic plasticity and learning to neuronal development.[1][2][3] However, its dysregulation is a hallmark of numerous neurological disorders. This necessitates the use of precise molecular tools to dissect and modulate the glutamatergic system.

Enter This compound , also known as β-Glutamic Acid Hydrochloride or 3-Aminoglutaric Acid Hydrochloride. This compound is a structural analog of L-glutamic acid, offering a unique stereochemical and conformational profile for probing glutamate receptors and transporters. Its significance lies not in mimicking L-glutamic acid's exact function, but in its potential to act as a selective modulator, agonist, or antagonist at specific receptor subtypes, thereby helping to elucidate the nuanced roles of different components within the glutamatergic synapse. This guide, written from the perspective of a senior application scientist, provides a comprehensive technical overview of this compound, from its fundamental properties to its practical application in a research setting.

Core Physicochemical Properties

A thorough understanding of a compound's physical and chemical characteristics is the bedrock of reproducible and reliable experimentation. The hydrochloride salt form of 3-aminopentanedioic acid enhances its stability and solubility in aqueous media, which is a critical consideration for most biological assays.

Table 1: Key Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 336182-10-6 | [4][5][6] |

| Molecular Formula | C₅H₁₀ClNO₄ | [4] |

| Molecular Weight | 183.59 g/mol | [4][6] |

| Synonyms | β-Glutamic Acid HCl, 3-Aminoglutaric Acid HCl | [6][7] |

| Appearance | White to light yellow crystalline powder | [6][7] |

| Purity | Typically >98% | [6] |

| Storage | 2-8°C, under inert gas; Hygroscopic | [4][6] |

| Solubility | Soluble in water and DMSO | [8] |

Causality Insight: The hygroscopic nature of this compound necessitates storage in a desiccator or under an inert atmosphere to prevent water absorption, which could alter its effective concentration and degrade the sample over time.[6] The hydrochloride salt is specifically chosen to improve handling and solubility compared to the free amino acid.

Synthesis and Structural Elucidation

While commercially available, understanding the synthetic route and analytical characterization of this compound is crucial for quality assessment and for researchers who may wish to synthesize derivatives.

General Synthetic Pathway

A common laboratory-scale synthesis involves the protection of the amino group of a suitable precursor, followed by modifications to the carbon skeleton and subsequent deprotection and salt formation. A plausible route starts from β-glutamic acid, which is then treated with thionyl chloride in methanol to form the dimethyl ester, followed by the introduction of the hydrochloride salt.

Caption: Generalized workflow for the synthesis of the target compound.

Analytical Characterization

Confirming the identity and purity of the compound is non-negotiable. A combination of spectroscopic methods provides a complete structural picture.

Table 2: Expected Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the protons on the carbon backbone. The chemical shifts will be influenced by the adjacent electron-withdrawing carboxylic acid and amino groups. |

| ¹³C NMR | Resonances for the five distinct carbon atoms, including the two characteristic downfield signals for the carbonyl carbons of the carboxylic acid groups.[9] |

| FT-IR (KBr) | Broad absorption bands for O-H (carboxylic acid) and N-H (amine salt) stretching, and a strong absorption peak around 1700-1730 cm⁻¹ for C=O stretching of the carboxylic acid. |

| Mass Spec (HRMS) | A precise mass measurement corresponding to the molecular formula of the free base (C₅H₉NO₄) to confirm elemental composition. |

Trustworthiness Pillar: Each batch of the compound should be validated with at least two orthogonal analytical techniques (e.g., NMR and Mass Spectrometry) to ensure both structural identity and purity, which is critical for dose-response studies in pharmacology.

Biological Context: A Probe for the Glutamatergic Synapse

The primary value of 3-aminopentanedioic acid lies in its relationship to L-glutamate. As an analog, it can interact with the key components of the glutamatergic synapse: ionotropic receptors (NMDA, AMPA, Kainate), metabotropic receptors (mGluRs), and excitatory amino acid transporters (EAATs).[1][3] Its unique β-amino acid structure, where the amino group is on the third carbon rather than the second (α-position), presents a different spatial arrangement of charged groups to these targets compared to glutamate itself. This can lead to differential affinity and efficacy, making it a valuable tool for receptor subtype characterization.[10]

Caption: Potential interaction sites for a glutamate analog.

The study of such analogs is central to understanding the pathophysiology of diseases involving NMDA receptor dysfunction, such as Alzheimer's disease (over-activation) and schizophrenia (under-activation).[11]

Experimental Protocols for Researchers

The transition from theory to practice requires robust, well-defined protocols. Here are foundational methodologies for working with this compound in a laboratory setting.

Protocol 1: Preparation of Aqueous Stock Solutions

Causality Insight: Preparing accurate and stable stock solutions is the first step in any quantitative biological assay. The use of a hydrochloride salt improves solubility in aqueous buffers, which are essential for maintaining physiological pH.

Methodology:

-

Pre-Equilibration: Allow the vial of this compound to equilibrate to room temperature for at least 30 minutes before opening. This minimizes condensation of atmospheric moisture onto the hygroscopic solid.

-

Weighing: In a controlled environment with low humidity, accurately weigh the desired amount of the compound using an analytical balance. Perform this step quickly to minimize air exposure.

-

Dissolution: Add the weighed solid to a sterile, conical tube. Add a small amount of the desired sterile buffer (e.g., PBS, HEPES, pH 7.4) and vortex thoroughly.

-

Final Volume Adjustment: Once fully dissolved, add buffer to reach the final desired concentration (e.g., 100 mM).

-

Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a fresh sterile tube. This is critical for cell-based assays to prevent contamination.

-

Aliquoting and Storage: Dispense the stock solution into single-use aliquots. Store at -20°C or -80°C for long-term stability.[12] Repeated freeze-thaw cycles should be avoided as they can degrade the compound.

Protocol 2: Workflow for a Competitive Radioligand Binding Assay

Self-Validating System: This protocol describes a classic method to determine the binding affinity (Ki) of our unlabeled compound ("competitor") by measuring its ability to displace a known radiolabeled ligand from a receptor. The inclusion of controls for total and non-specific binding ensures the validity of the results.

Caption: Workflow for a competitive radioligand binding assay.

Safety and Handling: A Mandate for Due Diligence

As with any chemical reagent, adherence to safety protocols is paramount. While this compound is not classified as acutely toxic, proper handling minimizes risk.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid creating dust.[13] Handle in a well-ventilated area or a chemical fume hood. Do not breathe dust or vapors.[14]

-

First Aid:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] The compound is hygroscopic and should be protected from moisture.

Conclusion

This compound is more than just a catalog chemical; it is a precision tool for the discerning researcher. Its identity as a β-amino acid analog of glutamate provides a unique structural key to unlock the complex mechanisms of glutamatergic neurotransmission. By understanding its physicochemical properties, leveraging robust experimental protocols, and adhering to strict safety standards, scientists in both academic and industrial settings can effectively utilize this compound to advance our understanding of neurological function and develop next-generation therapeutics for a host of debilitating disorders.

References

-

Pharmaffiliates. 3-Aminopentanedioic acid;hydrochloride | CAS No : 336182-10-6. [Link]

-

Yamamoto, C., & Sawada, S. (1982). Sensitivity of hippocampal neurons to glutamic acid and its analogues. Brain Research, 235(2), 358-362. [Link]

-

Wang, W., et al. (2021). Advances in D-Amino Acids in Neurological Research. Molecules, 26(11), 3185. [Link]

-

Conn, P. J., & Pin, J. P. (1997). THE DIVERSE ROLES OF L-GLUTAMIC ACID IN BRAIN SIGNAL TRANSDUCTION. Neuropharmacology, 36(1), 1-21. [Link]

-

PubChem. 3-Aminopentanedioic acid | C5H9NO4 | CID 73064. [Link]

-

D'Aniello, S. (2020). The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection. International Journal of Molecular Sciences, 21(18), 6645. [Link]

-

Danbolt, N. C. (2001). Glutamate as a neurotransmitter in the healthy brain. Journal of Neural Transmission, 108(8-9), 973-991. [Link]

-

Akine, S., et al. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 24(18), 3290. [Link]

-

Ferreira, I., et al. (2009). Prodrugs for Amines. Molecules, 14(9), 3248-3275. [Link]

-

Moehs Ibérica. AMANTADINE HYDROCHLORIDE Safety Data Sheet. [Link]

Sources

- 1. acnp.org [acnp.org]

- 2. mdpi.com [mdpi.com]

- 3. Glutamate as a neurotransmitter in the healthy brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. benchchem.com [benchchem.com]

- 6. beta-Glutamic Acid Hydrochloride | 336182-10-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. β-グルタミン酸塩酸塩 | beta-Glutamic Acid Hydrochloride | 336182-10-6 | 東京化成工業株式会社 [tcichemicals.com]

- 8. β-Glutamic acid (3-Aminopentanedioic acid) | Amino Acid Derivatives | 1948-48-7 | Invivochem [invivochem.com]

- 9. mdpi.com [mdpi.com]

- 10. Sensitivity of hippocampal neurons to glutamic acid and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. moehs.com [moehs.com]

- 14. fishersci.com [fishersci.com]

- 15. neb.com [neb.com]

An In-Depth Technical Guide to the Chemical Properties of 3-Aminopentanedioic Acid Hydrochloride

Foreword

In the landscape of contemporary drug discovery and development, a profound understanding of the chemical and physical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive technical overview of 3-aminopentanedioic acid hydrochloride (also known as β-glutamic acid hydrochloride), a compound of significant interest to researchers in medicinal chemistry and pharmacology. Our objective is to furnish scientists and drug development professionals with the in-depth knowledge necessary to effectively utilize, analyze, and manipulate this molecule. This document eschews a rigid, templated format in favor of a logical narrative that delves into the core chemical characteristics of this compound, grounded in established scientific principles and supported by empirical data.

Introduction and Molecular Architecture

This compound is the hydrochloride salt of 3-aminopentanedioic acid, a non-proteinogenic β-amino acid.[1] Unlike its α-isomer, L-glutamic acid, where the amino group is attached to the carbon adjacent to the carboxyl group, in the β-isomer, the amino group is situated on the third carbon of the pentanedioic acid backbone. This structural nuance imparts distinct chemical and biological properties to the molecule. The hydrochloride salt form is frequently employed to enhance the compound's aqueous solubility and stability.[2]

Molecular Structure:

Caption: 2D structure of this compound.

Key Identifiers:

| Identifier | Value | Reference |

| CAS Number | 336182-10-6 | [3] |

| Molecular Formula | C₅H₁₀ClNO₄ | [3] |

| Molecular Weight | 183.59 g/mol | [4] |

| Synonyms | β-Glutamic acid hydrochloride, 3-Aminoglutaric acid hydrochloride | [4] |

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is the bedrock of successful formulation and analytical method development. The hydrochloride salt of 3-aminopentanedioic acid presents as a white to off-white or light yellow crystalline powder.[5]

Solubility Profile

Rationale for Enhanced Aqueous Solubility: The protonation of the amino group to form the ammonium salt introduces a positive charge, which can readily participate in ion-dipole interactions with water molecules, thereby increasing its solubility.

Melting Point and Thermal Stability

The melting point of this compound is reported to be greater than 222 °C, with decomposition.[2] This high melting point is indicative of the ionic character and strong intermolecular forces within the crystal lattice.

Experimental Insight: Thermogravimetric analysis (TGA) would be the definitive technique to precisely determine the decomposition temperature and profile. A typical TGA experiment would involve heating the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen) and monitoring the mass loss as a function of temperature. This analysis provides critical information for determining appropriate drying and storage conditions.

Acidity (pKa)

The pKa values of this compound are crucial for predicting its ionization state at different pH values, which in turn influences its solubility, absorption, and interaction with biological targets. While experimentally determined pKa values for the hydrochloride salt are not readily found in the literature, we can infer the approximate values from the parent amino acid. 3-Aminopentanedioic acid has two carboxylic acid groups and one amino group. The pKa values for the carboxylic acid groups are expected to be in the range of 3-5, while the pKa of the protonated amino group will be around 9-10. The presence of the electron-withdrawing ammonium group will slightly lower the pKa of the carboxylic acid groups compared to an unsubstituted dicarboxylic acid.

Synthesis and Purification

The synthesis of this compound is typically achieved through the reduction of a nitro-precursor followed by salt formation.

Synthetic Pathway

A common synthetic route involves the catalytic hydrogenation of 3-nitropentanedioic acid.

Caption: A typical synthetic route to this compound.

Experimental Protocol: Catalytic Hydrogenation

Objective: To reduce the nitro group of 3-nitropentanedioic acid to an amino group.

Materials:

-

3-Nitropentanedioic acid

-

Palladium on carbon (10% Pd/C) or Platinum(IV) oxide (Adam's catalyst)

-

Methanol or Ethanol

-

Hydrogen gas

-

Parr hydrogenation apparatus or similar

Procedure:

-

In a pressure-resistant vessel, dissolve 3-nitropentanedioic acid in a suitable solvent such as methanol or ethanol.

-

Carefully add the catalyst (e.g., 10% Pd/C, typically 5-10 mol%).

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating.

-

Monitor the reaction progress by observing the cessation of hydrogen uptake or by analytical techniques such as TLC or LC-MS.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain crude 3-aminopentanedioic acid.

Experimental Protocol: Hydrochloride Salt Formation

Objective: To convert the free amino acid to its hydrochloride salt for improved handling and solubility.

Materials:

-

Crude 3-aminopentanedioic acid

-

Anhydrous diethyl ether or ethanol

-

Concentrated hydrochloric acid or hydrogen chloride gas in a suitable solvent

Procedure:

-

Dissolve the crude 3-aminopentanedioic acid in a minimal amount of a suitable solvent like anhydrous ethanol.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of concentrated hydrochloric acid or a solution of hydrogen chloride in an inert solvent.

-